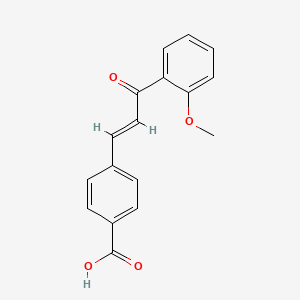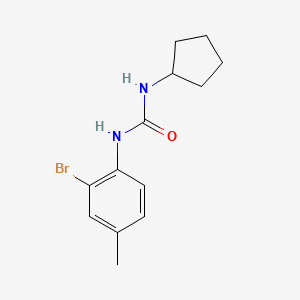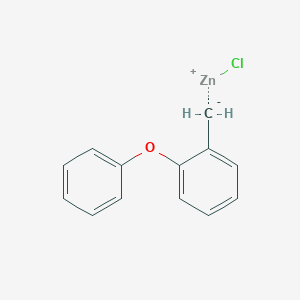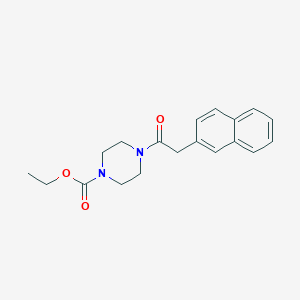
Ethyl 4-(2-(naphthalen-2-yl)acetyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-(naphthalen-2-yl)acetyl)piperazine-1-carboxylate is an organic compound with the molecular formula C19H22N2O3 This compound features a piperazine ring substituted with an ethyl ester group and a naphthylacetyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(naphthalen-2-yl)acetyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with naphthylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Ethyl 4-(2-(naphthalen-2-yl)acetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
Ethyl 4-(2-(naphthalen-2-yl)acetyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used to study the interactions of piperazine derivatives with biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 4-(2-(naphthalen-2-yl)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthylacetyl moiety can facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to various biological effects .
類似化合物との比較
Similar Compounds
- Ethyl 4-(2-(phenyl)acetyl)piperazine-1-carboxylate
- Ethyl 4-(2-(benzyl)acetyl)piperazine-1-carboxylate
- Ethyl 4-(2-(indol-3-yl)acetyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-(2-(naphthalen-2-yl)acetyl)piperazine-1-carboxylate is unique due to the presence of the naphthylacetyl group, which provides distinct hydrophobic and aromatic properties. This makes it particularly useful in applications where strong hydrophobic interactions are required, such as in the design of enzyme inhibitors or receptor ligands .
特性
分子式 |
C19H22N2O3 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
ethyl 4-(2-naphthalen-2-ylacetyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H22N2O3/c1-2-24-19(23)21-11-9-20(10-12-21)18(22)14-15-7-8-16-5-3-4-6-17(16)13-15/h3-8,13H,2,9-12,14H2,1H3 |
InChIキー |
VJGOSYCPWFOGAH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2-chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14896943.png)
![n-(4-Fluorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14896945.png)
![Ethyl (1R,5R,6R)-5-(sec-butoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14896952.png)
![(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-L-alanine](/img/structure/B14896954.png)
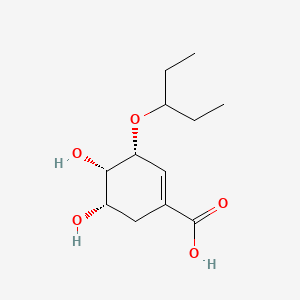
![(6Z)-5-imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-(pyridin-3-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14896979.png)

